2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide
CAS No.: 1330180-78-3
Cat. No.: VC0142934
Molecular Formula: C7H7NO4
Molecular Weight: 169.136
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330180-78-3 |
|---|---|
| Molecular Formula | C7H7NO4 |
| Molecular Weight | 169.136 |
| IUPAC Name | 1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11) |
| Standard InChI Key | XAZSJHXJFNTOJA-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C=CC1=O)O)C(=O)O |
Introduction
Chemical Identity and Basic Properties
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a heterocyclic compound characterized by a pyridine core structure with multiple functional groups. The basic identity information is summarized in Table 1.
Table 1: Chemical Identity of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide
| Parameter | Information |
|---|---|
| CAS Registry Number | 1330180-78-3 |
| PubChem CID | 71749180 |
| Molecular Formula | C₇H₇NO₄ |
| Molecular Weight | 169.136 g/mol |
| IUPAC Name | 1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid |
| Synonyms | 4-Hydroxy-3-methyl-2-pyridinecarboxylic Acid 1-Oxide |
| SMILES | CC1=C(N(C=CC1=O)O)C(=O)O |
| InChI | InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11) |
| InChIKey | XAZSJHXJFNTOJA-UHFFFAOYSA-N |
The compound features a pyridine ring with an N-oxide group at position 1, a carboxyl group at position 2, a methyl group at position 3, and a hydroxyl group at position 4 . The structural arrangement gives this molecule distinct chemical and potentially biological properties.
Structural Characteristics and Physicochemical Properties
Structural Features
2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide possesses several key structural features that contribute to its chemical behavior:
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The N-oxide group (N⁺-O⁻) at position 1
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The carboxylic acid group (-COOH) at position 2
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The methyl substituent (-CH₃) at position 3
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The hydroxyl group (-OH) at position 4
The N-oxide moiety significantly alters the electronic distribution of the pyridine ring compared to non-oxidized pyridines, introducing a dipolar character to the molecule . The presence of both acidic (carboxyl and hydroxyl) groups creates potential hydrogen bonding sites, while the methyl group contributes electron density to the aromatic system.
Physicochemical Properties
Though direct experimental data for this specific compound is limited in the search results, Table 2 compiles the available and predictable physicochemical properties based on its structure.
Table 2: Physicochemical Properties of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide
| Property | Value | Source/Note |
|---|---|---|
| Physical State | Solid | Predicted based on structure |
| Color | Not specified | - |
| Solubility | Likely soluble in polar solvents due to N-oxide and carboxyl groups | Predicted based on structure |
| Melting Point | Not specified | - |
| pKa | Estimated ~2-3 (carboxyl group); ~9-10 (hydroxyl group) | Predicted based on similar pyridine derivatives |
| Hydrogen Bond Donors | 2 (carboxyl OH, C4-OH) | Based on structure |
| Hydrogen Bond Acceptors | 4 (N-oxide, carboxyl C=O, carboxyl OH, C4-OH) | Based on structure |
The compound's N-oxide functionality likely influences its solubility and acid-base behavior compared to non-oxidized pyridine derivatives . Studies on related pyridine N-oxides suggest enhanced water solubility compared to their non-oxidized counterparts.
Table 3 presents thermodynamic data for related compounds that may serve as a reference point for 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide.
Table 3: Thermodynamic Properties of Related Pyridine Derivatives
| Compound | ΔₑH°(combustion) (kJ·mol⁻¹) | ΔfH°(cr) (kJ·mol⁻¹) | ΔfH°(g) (kJ·mol⁻¹) |
|---|---|---|---|
| 2-Pyridinecarboxylic acid | Not provided | Not provided | -243.0 ± 2.6 |
| 3-Pyridinecarboxylic acid | Not provided | Not provided | -221.5 ± 1.5 |
| 4-Pyridinecarboxylic acid | Not provided | Not provided | -234.8 ± 4.7 |
| 2-Pyridinecarboxylic acid methyl ester | Not provided | Not provided | -208.8 ± 1.8 |
| 3-Pyridinecarboxylic acid methyl ester | Not provided | Not provided | -214.1 ± 2.0 |
| 4-Pyridinecarboxylic acid methyl ester | Not provided | Not provided | -218.9 ± 1.8 |
Data compiled from reference
Research indicates that the presence of an N-oxide group influences the enthalpy of formation compared to the corresponding non-oxidized pyridine derivatives . Based on studies of similar compounds, the N-oxide functionality typically stabilizes the molecule through intramolecular hydrogen bonding when in proximity to hydroxyl or carboxyl groups.
Future Research Directions
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Comprehensive characterization: Detailed spectroscopic, thermodynamic, and crystallographic studies would provide valuable fundamental data.
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Biological activity screening: Systematic evaluation of antioxidant, antimicrobial, and other biological activities would clarify its pharmaceutical potential.
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Coordination chemistry: Investigation of metal complexes with this ligand could yield materials with interesting catalytic or biological properties.
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Structure-activity relationship studies: Synthesis and testing of structural analogs would help identify optimal substitution patterns for specific applications.
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Green synthesis approaches: Development of environmentally friendly synthesis routes, potentially involving biocatalysis, would enhance its accessibility .
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